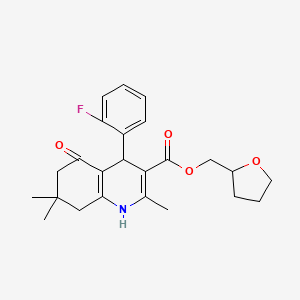![molecular formula C15H17NOS B5085764 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone](/img/structure/B5085764.png)
1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone, also known as TMA, is a chemical compound that has been widely used in scientific research due to its unique properties. TMA is a thioacetone derivative of quinoline, which makes it a useful tool for studying the biochemical and physiological effects of this class of compounds.
作用機序
The mechanism of action of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone is not fully understood, but it is believed to involve the formation of a complex with metal ions. The fluorescence of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone is quenched when it binds to metal ions, which makes it a useful tool for the detection of metal ions. In addition, 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has been shown to generate singlet oxygen when irradiated with light, which makes it a useful photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects
1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death that occurs in response to cellular stress. 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has also been shown to have antioxidant properties, which makes it a potential treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone is its fluorescent properties, which makes it a useful tool for the detection of metal ions. 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone is also relatively easy to synthesize and purify, which makes it a convenient tool for scientific research. However, 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has some limitations for lab experiments. It is sensitive to light and air, which can cause it to degrade over time. In addition, 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many future directions for the use of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone in scientific research. One potential direction is the development of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone-based metal complexes for catalysis and material science applications. Another potential direction is the use of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone as a photosensitizer for the treatment of cancer and other diseases. In addition, 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone could be used as a tool for the detection of metal ions in environmental and biological samples. Further research is needed to fully understand the potential applications of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone in scientific research.
Conclusion
In conclusion, 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone is a useful tool for scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, a photosensitizer for photodynamic therapy, and a ligand for the synthesis of metal complexes. 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and antioxidant properties. While 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has some limitations for lab experiments, it has many potential future directions for scientific research.
合成法
The synthesis of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone involves the reaction of 2-chloro-4,6,8-trimethylquinoline with sodium thioacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone as a yellow crystalline solid. The purity of 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has also been used as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer. In addition, 1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
特性
IUPAC Name |
1-(4,6,8-trimethylquinolin-2-yl)sulfanylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-11(3)15-13(6-9)10(2)7-14(16-15)18-8-12(4)17/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSONUJUCFCGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)



![1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)

![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)

![1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5085756.png)
![N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5085779.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5085787.png)
